molecular formula C9H12N6O B2834438 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1354496-79-9

8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2834438
CAS No.: 1354496-79-9
M. Wt: 220.236
InChI Key: PMKQBMSJTDDQSH-UHFFFAOYSA-N
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Description

8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that features a triazolopyrazine core

Mechanism of Action

Target of Action

The primary target of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides that includes substance P and neurokinin A. They play a crucial role in the regulation of various human physiological functions, including pain perception, cardiovascular homeostasis, and respiratory regulation .

Mode of Action

This compound acts as an inhibitor of the Neurokinin Receptor . It binds to the receptor, preventing the normal ligands (neurokinins) from binding and activating the receptor. This inhibition disrupts the normal signaling pathways of the receptor, leading to changes in the physiological functions regulated by these pathways .

Biochemical Pathways

The inhibition of the Neurokinin Receptor by this compound affects several biochemical pathways. These include the pain perception pathway , the cardiovascular homeostasis pathway , and the respiratory regulation pathway . The downstream effects of these disruptions can lead to changes in pain perception, cardiovascular function, and respiratory function .

Pharmacokinetics

It is known that the compound is soluble in dmso, which suggests that it may have good bioavailability

Result of Action

The inhibition of the Neurokinin Receptor by this compound can lead to a variety of molecular and cellular effects. These can include decreased pain perception, altered cardiovascular function, and changes in respiratory function . The exact effects can vary depending on the specific physiological context and the concentration of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound is stored at -20°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids.

    Introduction of the Aminopyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the triazolopyrazine core is reacted with 3-aminopyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of imine or oxime derivatives.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Imine or oxime derivatives.

    Reduction: Reduced triazolopyrazine derivatives.

    Substitution: Various substituted triazolopyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific structural features, such as the aminopyrrolidine moiety, which may confer distinct binding properties and biological activities compared to other triazolopyrazine derivatives.

Properties

IUPAC Name

8-(3-aminopyrrolidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQBMSJTDDQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN3C2=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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